molecular formula C10H10ClNO B2413195 8-Aminonaphthalen-1-ol hydrochloride CAS No. 40471-30-5

8-Aminonaphthalen-1-ol hydrochloride

Cat. No.: B2413195
CAS No.: 40471-30-5
M. Wt: 195.65
InChI Key: GVVYJBJYDFQGLN-UHFFFAOYSA-N
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Description

8-Aminonaphthalen-1-ol hydrochloride (CAS 40471-30-5) is an organic compound with the molecular formula C 10 H 10 ClNO and a molecular weight of 195.65 g/mol . This chemical is supplied as a powder for research and development purposes in the life sciences . As a naphthalene derivative, it serves as a versatile building block in medicinal chemistry. Researchers are exploring its potential as a core scaffold in the design and synthesis of novel bioactive molecules, including microtubule targeting agents (MTAs) . Such compounds are of significant interest in oncology research for their ability to disrupt tubulin dynamics and inhibit cancer cell proliferation, with some derivatives demonstrating efficacy in overcoming multidrug resistance mechanisms . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed. The recommended storage condition is at 4°C .

Properties

IUPAC Name

8-aminonaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVYJBJYDFQGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40471-30-5
Record name 8-aminonaphthalen-1-ol hydrochloride
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Spectroscopic and Structural Elucidation of 8 Aminonaphthalen 1 Ol Hydrochloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features of "8-Aminonaphthalen-1-ol hydrochloride" and its analogs at a molecular level.

For instance, the ¹H NMR spectrum of 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate in DMSO-d₆ reveals distinct signals for the aromatic protons. chemicalbook.com The proton chemical shifts are influenced by the electron-donating amino and hydroxyl groups, as well as the electron-withdrawing sulfonic acid groups. In a typical ¹H NMR spectrum of an 8-aminonaphthalen-1-ol derivative, one would expect to observe a series of multiplets in the aromatic region (typically between 6.5 and 8.0 ppm), corresponding to the protons on the naphthalene (B1677914) ring. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broader signals, the positions of which are sensitive to solvent, concentration, and temperature. The formation of the hydrochloride salt would lead to the protonation of the amino group, forming an ammonium (B1175870) salt (-NH₃⁺), which would significantly shift the resonance of the attached protons downfield and potentially lead to observable coupling with the adjacent aromatic proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The spectrum of a related compound, 1-AMINO-8-NAPHTHOL-4-SULFONIC ACID, shows distinct resonances for each carbon atom in the naphthalene ring system. chemicalbook.com For "8-Aminonaphthalen-1-ol hydrochloride", one would anticipate ten distinct signals in the aromatic region of the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the naphthalene core. The carbons bearing the amino and hydroxyl groups (C-8 and C-1, respectively) would exhibit chemical shifts significantly influenced by these substituents. The protonation of the amino group in the hydrochloride salt would cause a downfield shift for the C-8 carbon.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of 8-Aminonaphthalen-1-ol

CompoundSolventChemical Shift (ppm)Assignment
8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrateDMSO-d₆7.939, 7.647, 7.599, 7.259Aromatic Protons

Note: This data is for a sulfonated derivative and serves as an illustrative example.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For "8-Aminonaphthalen-1-ol" (the free base), the calculated exact mass is 159.0684 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus verifying the molecular formula C₁₀H₉NO.

In a typical mass spectrum of 8-aminonaphthalen-1-ol, the molecular ion peak ([M]⁺) would be observed at m/z 159. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or HCN, providing further structural information. For the hydrochloride salt, the mass spectrum might show the peak for the protonated free base ([M+H]⁺) at m/z 160 under appropriate ionization conditions like electrospray ionization (ESI).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for the analysis of non-volatile and thermally labile molecules and can be applied to derivatives of aminonaphthols. Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable technique for the analysis of "8-Aminonaphthalen-1-ol hydrochloride" in complex mixtures, allowing for its separation and subsequent mass analysis.

Table 2: Mass Spectrometry Data for 8-Aminonaphthalen-1-ol

PropertyValueReference
Molecular FormulaC₁₀H₉NO nih.gov
Molecular Weight159.18 g/mol nih.gov
Exact Mass159.068413911 Da nih.gov

Infrared (IR) spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of "8-Aminonaphthalen-1-ol hydrochloride" would exhibit characteristic absorption bands corresponding to its key structural features.

The IR spectrum of a related compound, 1-Amino-2-naphthol (B1212963) hydrochloride, shows characteristic peaks that can be used for comparison. nih.govchemicalbook.com For "8-Aminonaphthalen-1-ol hydrochloride", one would expect to see a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amino group in the free base would typically appear as two sharp bands in the same region. However, in the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺), which would exhibit broad and complex stretching bands in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands.

Other important vibrations include the C-O stretching of the hydroxyl group, typically observed around 1200-1300 cm⁻¹, and the C-N stretching of the amino group, usually found in the 1000-1200 cm⁻¹ range. The aromatic C=C stretching vibrations would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern on the naphthalene ring.

Table 3: Expected IR Absorption Bands for 8-Aminonaphthalen-1-ol Hydrochloride

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)3200-3500 (broad)
N-H Stretch (Ammonium Salt)2800-3200 (broad)
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1400-1600
C-O Stretch1200-1300
C-N Stretch1000-1200

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption spectrum of naphthalene derivatives is characterized by distinct bands corresponding to π-π* transitions. For 1-naphthol (B170400), absorption maxima are observed around 290 nm. aatbio.com The introduction of an amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands.

A study on 8-amino-2-naphthol (B94697) (an isomer of the compound of interest) in aqueous solution showed an absorption maximum around 340 nm. semanticscholar.org It is reasonable to expect a similar absorption profile for "8-Aminonaphthalen-1-ol". The protonation of the amino group in the hydrochloride salt would likely lead to a hypsochromic (blue) shift in the absorption maximum, as the electron-donating ability of the amino group is diminished.

Many naphthalene derivatives are highly fluorescent. The fluorescence emission of 1-naphthol is observed at approximately 339 nm. aatbio.com Amino-substituted naphthalimides, for example, are known to be strongly fluorescent, with their emission properties being sensitive to the position of the amino group and the polarity of the solvent. rsc.org For "8-Aminonaphthalen-1-ol", one would anticipate fluorescence emission at a longer wavelength than 1-naphthol. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the Stokes shift, the difference between the absorption and emission maxima, would be important parameters to characterize the photophysical properties of this compound and its derivatives. A study on 8-amino-2-naphthol reported a fluorescence lifetime of 19.52 ns in aqueous solution. semanticscholar.org

Table 4: Photophysical Data for Related Naphthalene Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Solvent/State
1-Naphthol290339-
2-Amino-1,8-naphthalimide420-445-Various Solvents
3-Amino-1,8-naphthalimide429564Hexane to Methanol (B129727)
4-Amino-1,8-naphthalimide460538Hexane to Methanol

Note: This data is for related compounds and illustrates general trends.

X-ray Crystallographic Analysis for Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a single-crystal X-ray diffraction study for "8-Aminonaphthalen-1-ol hydrochloride" has not been reported, analysis of related structures provides a basis for predicting its molecular architecture. Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures in three dimensions. springernature.comrigaku.comrigaku.com

A study on 5-amino-1-naphthol (B160307) revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net In this structure, the molecules are connected via chains of intermolecular N—H···O—H hydrogen bonds, forming a two-dimensional polymeric structure. This type of hydrogen bonding network is a common feature in the crystal packing of aminophenols. Within this layered structure, molecules are arranged in slipped stacks with π–π stacking interactions, with an interplanar distance of 3.450 Å. researchgate.net

Table 5: Crystallographic Data for 5-Amino-1-naphthol

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
Key InteractionsN—H···O—H hydrogen bonds, π–π stacking researchgate.net
Interplanar Distance (π–π stacking)3.450 Å researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The molecules are interconnected through chains of intermolecular N—H···O—H··· interactions, creating a two-dimensional polymeric structure. nih.govnih.gov This intricate network of hydrogen bonds is a primary force in the stabilization of the crystal structure. Furthermore, within these layers, molecules are arranged in slipped stacks due to π–π stacking interactions between the naphthalene ring systems, with a reported interplanar distance of 3.450 (4) Å. nih.govnih.gov

Table 1: Crystallographic Data for 5-Amino-1-naphthol

Parameter Value
Chemical Formula C₁₀H₉NO
Molecular Weight 159.18
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.8607 (2)
b (Å) 12.3175 (6)
c (Å) 13.0565 (5)
V (ų) 781.71 (6)

Chromatographic Separation Methods in Analytical Chemistry

Chromatographic techniques are essential for the separation, identification, and quantification of 8-Aminonaphthalen-1-ol hydrochloride and its derivatives in various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of non-volatile and thermally labile compounds like 8-Aminonaphthalen-1-ol hydrochloride. A common approach would involve reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for the analysis of aminonaphthols would employ a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient separation of the target analyte from any impurities or related compounds.

Detection can be achieved using a UV-Vis detector, as the naphthalene ring system is strongly chromophoric. For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, as many naphthalene derivatives are fluorescent. The excitation and emission wavelengths would need to be optimized for 8-Aminonaphthalen-1-ol hydrochloride.

Table 2: Illustrative HPLC Parameters for Aminonaphthol Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 20 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Detector | UV at 254 nm or Fluorescence (Ex/Em specific to compound) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, so a reversed-phase C18 column would still be the stationary phase of choice. However, the shorter analysis times and narrower peaks afforded by UPLC place more stringent demands on the detector's data acquisition rate. A photodiode array (PDA) detector or a mass spectrometer (MS) is often coupled with UPLC systems to provide comprehensive spectral data for peak identification and purity assessment. A UPLC-MS method would be particularly powerful for the unequivocal identification of 8-Aminonaphthalen-1-ol hydrochloride and its metabolites or degradation products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of 8-Aminonaphthalen-1-ol hydrochloride by GC is challenging due to its low volatility and the presence of polar amino and hydroxyl functional groups, which can lead to poor peak shape and adsorption on the column.

To overcome these limitations, derivatization is necessary. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the amino and hydroxyl groups in 8-Aminonaphthalen-1-ol, a common derivatization strategy is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com

The resulting TMS-derivatized 8-Aminonaphthalen-1-ol would be significantly more volatile and suitable for GC analysis. The separation would typically be performed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection is commonly achieved with a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). researchgate.net

Table 3: General GC-MS Parameters for Derivatized Aminonaphthols

Parameter Condition
Derivatization Reagent MSTFA with 1% TMCS
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min

| Detector | Mass Spectrometer (Scan mode m/z 50-550) |

Computational and Theoretical Chemistry Studies on 8 Aminonaphthalen 1 Ol Hydrochloride Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. It is employed to predict a wide range of characteristics of 8-Aminonaphthalen-1-ol and its derivatives, from molecular geometry to its interaction with other materials.

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. This process involves calculating the forces on each atom and adjusting their positions until a true energy minimum is reached on the potential energy surface. For molecules like 8-Aminonaphthalen-1-ol, methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p) are commonly used for geometry optimization.

DFT is exceptionally useful for calculating various quantum chemical parameters that describe the reactivity of a molecule. These parameters are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO and ELUMO : The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. edu.krd A higher EHOMO value indicates a greater electron-donating capacity. researchgate.netajchem-a.com

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. edu.krd A small energy gap suggests that the molecule is more reactive, as it requires less energy to transfer an electron from the HOMO to the LUMO. edu.krdnanobioletters.com Conversely, a large energy gap implies higher stability.

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Energy (I) and Electron Affinity (A) : These can be approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Global Hardness (η) and Softness (σ) : Hardness (η = (I - A) / 2) measures resistance to change in electron distribution. "Hard" molecules have a large energy gap, while "soft" molecules have a small gap. edu.krd Softness (σ = 1/η) is the reciprocal of hardness, and a higher value indicates greater reactivity.

Electronegativity (χ) and Electrophilicity (ω) : Electronegativity (χ = (I + A) / 2) describes the ability of a molecule to attract electrons. ajchem-a.com The global electrophilicity index (ω = χ² / 2η) quantifies the energy lowering of a system when it accepts electrons.

Studies on the closely related isomer, 4-Amino-naphthalene-1-ol, provide representative data on the types of quantum parameters calculated for such systems. jeires.comresearchgate.net

ParameterSymbolFormulaSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-Electron donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-Electron accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization EnergyI-EHOMOEnergy required to remove an electron
Electron AffinityA-ELUMOEnergy released when an electron is added
Global Hardnessη(I - A) / 2Resistance to deformation of electron cloud
Global Softnessσ1 / ηMeasure of reactivity; inverse of hardness
Electronegativityχ(I + A) / 2Power to attract electrons
Electrophilicity Indexωχ² / 2ηPropensity to accept electrons

Fukui Functions (fk) : These functions are used to identify the most reactive sites within a molecule for nucleophilic (fk+), electrophilic (fk-), and radical attacks (fk0). researchgate.netbas.bg By analyzing the Fukui functions, researchers can predict which atoms in the 8-Aminonaphthalen-1-ol hydrochloride molecule are most likely to participate in chemical reactions. bas.bg

DFT calculations are extensively used to model the interaction of organic molecules with metal surfaces, providing atomic-level insights into mechanisms like corrosion inhibition. researchgate.net For compounds such as 8-Aminonaphthalen-1-ol, which contain heteroatoms (N, O) with lone pairs of electrons and an aromatic naphthalene (B1677914) ring rich in π-electrons, these features are crucial for effective adsorption onto a metal surface. researchgate.net

Computational studies on similar naphthalene derivatives have demonstrated strong potential for corrosion inhibition on surfaces like iron (Fe). jeires.comresearchgate.net The mechanism involves the molecule donating electrons from its HOMO to the vacant d-orbitals of the metal atoms, and potentially accepting electrons from the metal into its LUMO (back-donation). researchgate.net This electron exchange leads to the formation of a stable, protective film on the metal surface, which acts as a barrier against corrosive agents. researchgate.net

DFT simulations can calculate key parameters for this process:

Adsorption Energy : A negative and high value of adsorption energy indicates a strong and spontaneous interaction between the inhibitor molecule and the metal surface.

Charge Transfer (ΔN) : The fraction of electrons transferred from the inhibitor to the surface can be calculated. Values of ΔN less than 3.6 are indicative of effective inhibition. ajchem-a.com

Binding Energy : High binding energy signifies a favorable interaction between the molecule and the surface. jeires.com

Studies on 4-Amino-naphthalene-1-ol (4ANO) showed it to have strong corrosion inhibition properties due to its favorable interaction with an Fe (111) surface. jeires.comresearchgate.net Similarly, DFT studies of 8-hydroxyquinoline on oxidized aluminum surfaces revealed that its deprotonated form could strongly chemisorb, enhancing the stability of the surface atoms and slowing down corrosion. rsc.org

DFT is also a valuable tool for predicting the photophysical and nonlinear optical (NLO) properties of organic molecules. The HOMO-LUMO energy gap is directly related to the electronic excitation properties of a molecule and can provide a first approximation of its photophysical behavior. edu.krd

NLO materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). DFT calculations can accurately predict these values.

Polarizability (α) : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β) : This tensor quantity is responsible for second-order NLO phenomena. A high β value is a key indicator of a promising NLO material. researchgate.net

Theoretical studies on various polycyclic aromatic hydrocarbons and other conjugated systems show that functionalizing them with electron-donating groups (like -NH2) and electron-accepting groups (like -OH, although it is a weak activator) can enhance intramolecular charge transfer (ICT) and significantly increase the hyperpolarizability. mdpi.com The structure of 8-Aminonaphthalen-1-ol, with its amino and hydroxyl groups on the aromatic system, makes it a candidate for NLO applications, and DFT provides the means to quantify this potential. researchgate.net

Molecular Modeling and Docking Studies

Beyond quantum mechanics, molecular modeling techniques that use classical mechanics principles are employed to study larger systems and longer timescale phenomena.

Conformational analysis is a crucial aspect of molecular modeling that aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 8-Aminonaphthalen-1-ol hydrochloride, rotation around single bonds allows the amino and hydroxyl groups to adopt various orientations.

This analysis helps in understanding:

The most stable conformer(s) under specific conditions.

The energy barriers between different conformations.

How the molecule's three-dimensional shape influences its interactions with other molecules or surfaces.

Elucidation of Binding Modes with Biological Targets

The therapeutic potential of any compound is intrinsically linked to its ability to interact with specific biological targets, such as proteins and enzymes. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating these binding modes. While specific studies on 8-Aminonaphthalen-1-ol hydrochloride are not extensively documented in publicly available literature, the principles of these computational techniques can be illustrated through studies on analogous aminonaphthol derivatives. These studies provide a framework for understanding how 8-Aminonaphthalen-1-ol hydrochloride might interact with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in identifying potential binding sites and understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity. For instance, in studies of aminobenzylnaphthols, derived from the Betti reaction, molecular docking has been employed to screen vast chemical libraries against specific anticancer targets. mdpi.com

Following initial docking predictions, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) analysis can be used to estimate the binding free energy of the protein-ligand complex. A more negative binding free energy suggests a stronger and more stable interaction. mdpi.com For example, in the study of aminobenzylnaphthol derivatives, MM-GBSA calculations revealed binding free energies ranging from -66.73 to -23.71 kcal/mol for various protein-ligand complexes, indicating significant binding strength. mdpi.com

To further refine the understanding of the binding mode and the stability of the complex over time, molecular dynamics (MD) simulations are performed. MD simulations provide a dynamic picture of the protein-ligand complex, allowing for the analysis of conformational changes and the stability of key interactions. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of the ligand and protein residues during the simulation. mdpi.com In the case of an aminobenzylnaphthol derivative (MMZ-45) complexed with cyclin-dependent kinase 2 (CDK2), MD simulations showed that the RMSF of the macromolecular backbone remained within a stable range of 0.5 to 2 Å, indicating a stable binding mode. mdpi.com

CompoundTarget ProteinPDB IDBinding Free Energy (kcal/mol)
MMZ-45CDK22FVD-66.73
MMZ-45ADORA16D9H-51.57

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These calculations can provide detailed information about reaction pathways, transition states, and the factors that control product selectivity.

Rationalization of Reaction Pathways and Product Selectivity

For example, in the study of electrophilic substitution on benzene (B151609) derivatives, molecular modeling has shown that the directing influence of substituents is governed by the net atomic charges. researchgate.net Similar calculations for 8-Aminonaphthalen-1-ol would allow for the rationalization of product selectivity in reactions such as nitration, halogenation, or sulfonation. By mapping the electrostatic potential and calculating Fukui functions, which indicate the propensity of a site to undergo electrophilic or nucleophilic attack, a detailed picture of the molecule's reactivity can be constructed.

Furthermore, DFT can be used to model the entire reaction coordinate for a proposed transformation, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies, which are crucial in determining the feasibility and rate of a reaction. Such studies can be instrumental in optimizing synthetic routes and understanding potential degradation pathways.

Understanding Electron and Energy Transfer Processes

The photophysical properties of 8-Aminonaphthalen-1-ol hydrochloride, such as its absorption and fluorescence behavior, are governed by electron and energy transfer processes. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. rsc.orgchemrxiv.org

A key process in aminonaphthols is excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the amino group upon photoexcitation. TD-DFT calculations can be used to model the potential energy surfaces of the ground and excited states, providing insights into the mechanism and feasibility of ESIPT.

A theoretical study on a related compound, 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), utilized DFT and TD-DFT to investigate its fluorescence behavior upon coordination with metal ions. nih.gov The calculations were performed at the PBE0/6-31++G** aug-cc-PVDZ level of theory. The study revealed that the selective quenching of fluorescence upon binding to Hg(2+) was due to changes in the radiative lifetime of the excited state. nih.gov Such studies demonstrate the power of TD-DFT in explaining and predicting the photophysical properties of these molecules.

The calculations on H-acid and its metal complexes provide a basis for understanding how the electronic structure of 8-Aminonaphthalen-1-ol hydrochloride might be perturbed by its environment. Solvent effects, often modeled using the Polarizable Continuum Model (PCM), can also be incorporated into these calculations to provide a more realistic description of the system's behavior in solution.

CompoundComputational MethodBasis SetKey Findings
1-amino-8-naphthol-3,6-disulfonic acid (H-acid)DFT/TD-DFTPBE0/6-31++G** aug-cc-PVDZElucidation of fluorescence quenching mechanism upon metal ion coordination. nih.gov
8-Acyl-1-dialkyl-amino-naphthalenesDFT/TD-DFTB3LYP/6-311G+(2d,p)Investigation of planar intramolecular charge transfer (PICT) excited states. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 8 Aminonaphthalen 1 Ol Hydrochloride

Fundamental Reaction Pathways and Transformation Mechanisms

The unique peri positioning of the amino and hydroxyl groups in 8-aminonaphthalen-1-ol hydrochloride governs its propensity to undergo a variety of chemical transformations, including amidation, cyclization, photochemical reactions, and oxidative processes.

Amidation Processes and Intermediates

The presence of a primary amino group allows 8-aminonaphthalen-1-ol hydrochloride to readily undergo amidation reactions. While specific studies detailing the amidation of the hydrochloride salt are not prevalent in the reviewed literature, the reactivity of the free base, 8-aminonaphthalen-1-ol, can be inferred. Standard amidation conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the hydrochloride and facilitate the reaction, are expected to yield the corresponding N-acylated products. The reaction would proceed through a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide bond. The reaction intermediates would include a tetrahedral carbonyl addition compound. The hydroxyl group at the 1-position can influence the reactivity of the amino group through electronic effects and potential intramolecular hydrogen bonding, which may modulate the nucleophilicity of the amine.

Cyclization Reactions Leading to Fused Heterocyclic Compounds

The proximate arrangement of the amino and hydroxyl groups in 8-aminonaphthalen-1-ol provides a versatile platform for the synthesis of a variety of fused heterocyclic compounds through cyclization reactions.

One notable application is in the synthesis of Oxasteroids . A concise, transition metal-free, four-step synthetic pathway has been developed for the synthesis of tetracyclic heterosteroidal compounds, specifically 14-aza-12-oxasteroids, starting from 2-naphthol (B1666908) analogues. This synthesis involves the conversion of 2-naphthols to 2-naphthylamines via the Bucherer reaction, followed by selective C-acetylation through the Sugasawa reaction. Subsequent reduction of the acetyl group using a borohydride (B1222165) yields the corresponding amino-alcohols. These naphthalene-based amino-alcohols then undergo double dehydrations and double intramolecular cyclizations with oxo-acids. This tandem process leads to the one-pot formation of a C-N bond, a C-O bond, and an amide bond, thereby generating two additional rings to complete the steroidal framework.

While the direct synthesis of Naphthodiazepines, Thiazinoperimidines, Triazoloperimidines, and Thiazoloperimidines from 8-aminonaphthalen-1-ol hydrochloride is not explicitly detailed in the available literature, the structure of 8-aminonaphthalen-1-ol serves as a logical precursor for such fused systems. The formation of these heterocycles would involve reactions with appropriate bifunctional reagents that can react with both the amino and hydroxyl groups to form the desired ring systems. For instance, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a naphthodiazepine ring. Similarly, reactions with reagents containing both a suitable leaving group and a functionality capable of reacting with the amino or hydroxyl group could pave the way for thiazinoperimidine, triazoloperimidine, or thiazoloperimidine ring systems.

Photochemical Reactions and Photoactive Assembly Formation

Aminonaphthols, including isomers of 8-aminonaphthalen-1-ol, have been the subject of photochemical studies. Laser desorption/ionization (LDI) studies on various aminonaphthols have shown the formation of monomeric and dimeric ions. nih.gov Specifically, positive-ion data for aminonaphthols typically show the molecular ion (M•+) without the protonated molecule ([M+H]+). nih.gov In contrast, some isomers, like 1-amino-2-naphthol (B1212963) and 2-amino-1-naphthol, exhibit an intense dimeric ion ([2M-2H2O+H]+). nih.gov Negative-ion data commonly show the deprotonated molecule ([M-H]−), with some isomers also showing a negative molecular ion (M•−) or a dehydrogenated anion ([M-2H]•−). nih.gov The formation of these various monomeric ions is influenced by thermochemical properties such as ionization energy, gas-phase acidity, electron affinity, and bond dissociation energy. nih.gov The formation of dimeric ions is suggested to occur through radical combination in the amino groups. nih.gov

While the direct involvement of 8-aminonaphthalen-1-ol in the formation of larger photoactive assemblies is not extensively documented, the inherent photochemical reactivity of the aminonaphthol core suggests its potential as a building block for such materials. Naphthalene-diimide (NDI) derivatives, for instance, are known to be versatile scaffolds for supramolecular assembly and functional materials. Core-substituted NDIs can be designed to have specific optical and electronic properties, and their self-assembly can be controlled to form various nanostructures. Given the reactive handles on 8-aminonaphthalen-1-ol, it could potentially be incorporated into such systems to modulate their photo-responsive behavior.

Functionalization and Derivatization Reactions

The dual functionality of 8-aminonaphthalen-1-ol hydrochloride makes it a valuable synthon for the introduction of amino and hydroxyl functionalities in more complex molecules.

Introduction of Amino and Hydroxyl Functionalities in Chemical Syntheses

The amino and hydroxyl groups of 8-aminonaphthalen-1-ol can be selectively protected and then reacted to incorporate the aminonaphthyl moiety into a larger molecular framework. The amino group can be acylated, alkylated, or used in the formation of imines and other nitrogen-containing functional groups. The hydroxyl group can be etherified, esterified, or used in other reactions typical of phenols.

Reductive Amination for Complex Molecule Derivatization (e.g., Carbohydrates with Fluorescent Labels)

Reductive amination is a significant chemical strategy used to covalently attach a primary amine to a carbonyl group of a molecule, such as the reducing end of a carbohydrate. This process involves two main steps: the initial formation of a Schiff base (or imine) between the amine and the carbonyl group, followed by the reduction of this intermediate to a stable secondary amine linkage. This method is widely employed for the fluorescent labeling of carbohydrates, enhancing their detection in various analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis.

While direct studies detailing the use of 8-Aminonaphthalen-1-ol hydrochloride for this purpose are not extensively documented, the reactivity of analogous aminonaphthol compounds provides a strong basis for its potential application. For instance, its isomer, 7-amino-1-naphthol, has been successfully used as a fluorescent label for oligosaccharides through reductive amination. In comparative studies, naphtholamine derivatives have been shown to lead to the complete reduction of the Schiff base intermediates. nih.gov Furthermore, these derivatives are noted for their enhanced fluorescence, a critical attribute for sensitive detection in complex biological samples. nih.gov

The general mechanism for the reductive amination of a carbohydrate with an aminonaphthol derivative is outlined below:

Schiff Base Formation: The primary amino group (-NH₂) of the aminonaphthol nucleophilically attacks the aldehyde or ketone group at the reducing end of the carbohydrate, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (C=N bond).

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is introduced to selectively reduce the imine double bond of the Schiff base, forming a stable secondary amine linkage between the fluorescent label and the carbohydrate.

The inherent fluorescence of the naphthalene (B1677914) moiety makes aminonaphthol compounds like 8-Aminonaphthalen-1-ol hydrochloride promising candidates for the development of fluorescent probes for carbohydrate analysis.

Formation and Characterization of Coordination Complexes and Schiff Bases

The molecular structure of 8-Aminonaphthalen-1-ol, featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a naphthalene scaffold, makes it a versatile ligand for the formation of Schiff bases and coordination complexes with various metal ions.

Schiff Base Formation:

Schiff bases, characterized by an azomethine or imine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The amino group of 8-Aminonaphthalen-1-ol can react with various carbonyl-containing compounds to form Schiff base ligands. This reaction is generally catalyzed by acid or base and involves the elimination of a water molecule.

While specific studies on Schiff bases derived directly from 8-Aminonaphthalen-1-ol are limited, the synthesis of Schiff bases from structurally similar compounds, such as 8-aminoquinoline (B160924) and 2-hydroxy naphthaldehyde, is well-documented. nih.gov In a typical synthesis, equimolar amounts of the amine and the aldehyde are refluxed in a suitable solvent like methanol (B129727) or ethanol. nih.gov

The characterization of the resulting Schiff base is crucial to confirm its structure. Common analytical techniques include:

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1600-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the formation of the imine bond by the appearance of a characteristic signal for the azomethine proton (H-C=N). nih.gov ¹³C NMR will show a signal for the imine carbon.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming the expected product.

Coordination Complexes:

Schiff bases derived from ligands containing additional donor atoms, such as the hydroxyl group in 8-Aminonaphthalen-1-ol, are excellent chelating agents for a wide range of metal ions. The nitrogen atom of the imine group and the oxygen atom of the hydroxyl group can coordinate with a metal ion to form stable chelate rings.

The synthesis of metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. The resulting complexes often exhibit distinct colors and physical properties compared to the free ligand.

Characterization of these coordination complexes involves several spectroscopic and analytical methods to elucidate their structure and bonding:

IR Spectroscopy: Upon complexation, the stretching frequency of the C=N bond in the IR spectrum often shifts, indicating the coordination of the imine nitrogen to the metal center. nih.gov The involvement of the hydroxyl group is typically confirmed by the disappearance or shift of the O-H stretching band. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion.

Magnetic Susceptibility Measurements: This technique helps in determining the number of unpaired electrons in the metal center and, consequently, its oxidation state and the geometry of the complex.

Molar Conductance Measurements: These measurements are used to determine whether the ligands are coordinated within the coordination sphere or are present as counter-ions, thus indicating the electrolytic nature of the complexes.

The ability of aminonaphthol-derived Schiff bases to form stable complexes with trivalent metal ions like Fe(III), Cr(III), and Al(III) has been noted in related systems. nih.gov

Below is a table summarizing the typical characterization data for Schiff bases and their coordination complexes based on analogous aminonaphthol systems.

Technique Observation for Schiff Base Formation Observation for Coordination Complex Formation
IR Spectroscopy Appearance of a C=N stretch (approx. 1600-1650 cm⁻¹)Shift in the C=N stretching frequency; Disappearance or shift of O-H stretch; Appearance of new M-N and M-O bands
¹H NMR Spectroscopy Signal for the azomethine proton (H-C=N)Shifts in the signals of the ligand protons upon coordination
UV-Vis Spectroscopy Intra-ligand electronic transitionsAppearance of new charge-transfer bands or d-d transition bands
Molar Conductance N/ALow values indicate non-electrolytic nature (neutral complex)
Magnetic Susceptibility N/AProvides information on the electronic configuration and geometry of the metal center

Advanced Research Applications of 8 Aminonaphthalen 1 Ol Hydrochloride Derivatives

Role in Material Science Research

In the realm of material science, derivatives of 8-aminonaphthalen-1-ol hydrochloride are instrumental in the development of new materials with enhanced properties. Their applications range from protecting metals from corrosion to the synthesis of novel polymeric materials and nanocomposites.

Naphthalene (B1677914) Derivatives in Corrosion Inhibition Studies

Naphthalene derivatives have been a subject of interest in the study of corrosion inhibition. jeires.comresearchgate.net The presence of a naphthalene ring with its high electron density, along with heteroatoms like nitrogen and sulfur in its derivatives, allows these molecules to adsorb onto metal surfaces. This adsorption forms a protective layer that inhibits both anodic and cathodic corrosion reactions.

Computational studies, such as those employing density functional theory (DFT), have been used to investigate the corrosion inhibition mechanisms of various naphthalene derivatives on metal surfaces like iron (Fe). jeires.comresearchgate.net These studies evaluate quantum chemical parameters to predict the inhibition efficiency of different derivatives. jeires.comresearchgate.net For instance, research has shown that 4-Amino-naphthalene-1-ol (4ANO) exhibits strong corrosion inhibition properties due to its favorable interaction with the Fe (111) surface, characterized by high binding energy. jeires.comresearchgate.net

The effectiveness of these inhibitors is often evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). iau.ir Studies have demonstrated that naphthalene derivatives can act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of corrosion. iau.ir For example, 4-(naphthalen-1-yl) thiazol-2-amine (NTA) has shown a corrosion inhibition efficiency of about 90% for copper in a hydrochloric acid solution. iau.ir

Table 1: Corrosion Inhibition Efficiency of Naphthalene Derivatives

Derivative Metal Corrosive Medium Inhibition Efficiency (%) Reference
4-Amino-naphthalene-1-ol (4ANO) Iron (Fe) Not Specified Strong (based on high binding energy) jeires.comresearchgate.net
4-(naphthalen-1-yl) thiazol-2-amine (NTA) Copper (Cu) 1 M HCl ~90 iau.ir

Applications in Polymeric Materials and Nanocomposite Synthesis (e.g., Poly(aminonaphthalene sulfonic acid)-Silver Nanocomposites)

Derivatives of aminonaphthalene, particularly aminonaphthalene sulfonic acids, are valuable in the synthesis of advanced polymeric materials and nanocomposites. afm.cn These polymers and their composites exhibit unique optical and electrical properties, making them suitable for various applications.

One notable example is the synthesis of poly(aminonaphthalene sulfonic acid)-silver nanocomposites (PANS-AgNPs). afm.cn A one-pot synthesis method has been developed where the aminonaphthalene sulfonic acid monomer acts as both a reductant for silver ions and a stabilizer for the resulting silver nanoparticles. afm.cn The sulfonate group in the polymer serves as a self-dopant and a stabilizing agent. afm.cn The formation of these nanocomposites can be monitored by UV-Vis spectroscopy, which shows characteristic absorption peaks for the silver nanoparticles. afm.cn

Silver nanoparticles (AgNPs) themselves are of significant interest due to their antimicrobial properties and applications in nanomedicine. nih.govmdpi.com Integrating AgNPs into polymer matrices, such as those derived from aminonaphthalene sulfonic acids, can lead to materials with combined functionalities. nih.gov The in situ reduction of a silver precursor within the polymer matrix is a common method for preparing these nanocomposites. nih.gov

Furthermore, aminonaphthalene sulfonic acid derivatives have been explored as additives to enhance the photostability of polymers like poly(vinyl chloride) (PVC). mdpi.com Organotin complexes containing 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been shown to act as effective photostabilizers for PVC, reducing photodegradation by inhibiting dehydrochlorination and acting as peroxide decomposers. mdpi.com

Precursor Chemistry for Advanced Functional Molecules

The chemical reactivity of 8-aminonaphthalen-1-ol and its derivatives makes them excellent precursors for the synthesis of a wide array of advanced functional molecules. These include dyes and pigments with tunable colors, fluorescent probes for sensing applications, and intermediates in the synthesis of complex organic molecules.

Synthesis of Dyes and Pigments with Tunable Chromophoric Properties

Naphthalene-based compounds are fundamental in the synthesis of various organic dyes and pigments. epa.gov The rigid and large π-electron conjugated system of the naphthalene ring contributes to the high quantum yield and excellent photostability of the resulting dyes. researchgate.net Classical azo coupling reactions are often employed to produce naphthalene-based azo dyes. icrc.ac.irconscientiabeam.com

The chromophoric properties of these dyes can be tuned by introducing different substituents onto the naphthalene core. nih.gov This allows for the creation of dyes with a wide range of colors. The solvatochromic behavior of these dyes, meaning their color change in response to the polarity of the solvent, has also been studied. icrc.ac.ir Naphthalene-based azo dyes have been successfully applied as disperse dyes for polyester fibers, showing good fastness properties. icrc.ac.ir

The synthesis of these dyes often involves diazotization of an aromatic amine, such as aniline, followed by coupling with a naphthalene derivative like 2-naphthol (B1666908). conscientiabeam.com The resulting azo compounds are intensely colored and have been used in various applications, including textile dyeing. conscientiabeam.com

Development of Fluorescent Probes and Environmentally Sensitive Dyes (e.g., Naphthotriazole Derivatives, ANTS)

The inherent fluorescence of the naphthalene moiety has led to the development of numerous fluorescent probes and environmentally sensitive dyes. researchgate.netnih.gov These molecules are designed to change their fluorescence properties in response to specific analytes or changes in their local environment. nih.gov

Naphthalene derivatives have been utilized to create fluorescent probes for the detection of various species, including metal ions like Al³⁺ and biologically important molecules like hydrogen sulfide (H₂S) and hypochlorous acid (HOCl). nih.govresearchgate.netmdpi.com For example, 1,8-naphthalimide-based probes have been developed for the detection of H₂S through a nucleophilic aromatic substitution mechanism. nih.gov

A particularly important derivative is 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS). avantorsciences.compubcompare.aibiotium.com ANTS is a highly negatively charged, water-soluble fluorescent dye. avantorsciences.combiotium.com Its amino group can be coupled with aldehydes or ketones to label saccharides and glycoproteins, facilitating their sequencing and analysis. avantorsciences.combiotium.com The fluorescence of ANTS is sensitive to its environment and can be quenched by certain ions, which is utilized in membrane permeability and fusion assays. biotium.com ANTS also exhibits a large Stokes shift, which is advantageous in biological imaging as it separates its emission from the autofluorescence of biological samples. fishersci.fi

Naphthotriazole derivatives are another class of naphthalene-based compounds that have been synthesized and studied for their fluorescence properties. jst.go.jp

Table 2: Examples of Naphthalene-Based Fluorescent Probes and Dyes

Compound/Derivative Target Analyte/Application Principle of Operation Reference
1,8-Naphthalimide-based probes Hydrogen Sulfide (H₂S) Nucleophilic aromatic substitution nih.gov
4-Aminonaphthalimide-based probe Hypochlorous Acid (HOCl) HOCl-triggered oxidation researchgate.net
Naphthalene derivative F6 Aluminum ion (Al³⁺) Coordination with Al³⁺ mdpi.com
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) Saccharides, Glycoproteins Reductive amination avantorsciences.combiotium.com

Intermediate in Complex Organic Synthesis (e.g., Heterosteroids, Drug Precursors)

Aminonaphthalene derivatives serve as crucial intermediates in the multi-step synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. wikipedia.org Their functional groups provide reactive sites for building more intricate molecular architectures.

For instance, aminonaphthalenesulfonic acids are precursors in the synthesis of various dyes and can be further modified to create more complex structures. wikipedia.org The synthesis of 1-amino-2-naphthol (B1212963) hydrochloride, for example, can be achieved through the reduction of a corresponding azo dye. conscientiabeam.comresearchgate.net This compound itself can then be used in further synthetic steps.

While direct synthesis of heterosteroids from 8-aminonaphthalen-1-ol hydrochloride is not explicitly detailed in the provided context, the general utility of aminonaphthalene derivatives as versatile building blocks in organic synthesis is well-established. Their role as precursors for drug synthesis is exemplified by their use in creating compounds that can be further elaborated into active pharmaceutical ingredients. For example, the synthesis of fluoxetine, an antidepressant, involves precursors that can be derived from related aromatic amines. google.com

Exploration of Biological Activity at the Molecular Level (e.g., Enzyme Inactivation Mechanisms, Microtubule Targeting Agents)

Derivatives of 8-aminonaphthalen-1-ol hydrochloride have been investigated for their potential to interact with and modulate the activity of biological macromolecules. These explorations are crucial in the field of drug discovery and molecular biology, providing insights into disease mechanisms and pathways for therapeutic intervention.

One area of significant interest is the role of these derivatives in enzyme inactivation . Mechanism-based inactivators are compounds that are converted by a target enzyme into a reactive species, which then irreversibly inactivates the enzyme. This approach offers high specificity and can lead to potent therapeutic agents. While direct studies on 8-aminonaphthalen-1-ol hydrochloride derivatives as enzyme inactivators are not extensively detailed in the provided context, the broader class of aminonaphthalene derivatives has been explored for such purposes. The inactivation process often involves the formation of a covalent bond between the activated inhibitor and a critical amino acid residue in the enzyme's active site. For instance, in the study of aminotransferases, inactivators can undergo enzymatic transformation to generate reactive intermediates that form adducts with the pyridoxal phosphate (B84403) (PLP) cofactor or key lysine residues. nih.gov

Another prominent application of naphthalene-based compounds is as microtubule targeting agents (MTAs) . Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. mdpi.comnih.gov Their dynamic nature makes them a prime target for anticancer drugs. mdpi.comnih.gov MTAs can be broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. mdpi.com While specific derivatives of 8-aminonaphthalen-1-ol hydrochloride as MTAs are not explicitly detailed, the naphthalene scaffold is a key feature in various known MTAs. These agents disrupt the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.govnih.gov The development of novel MTAs is driven by the need to overcome issues of toxicity and drug resistance associated with existing therapies. nih.gov

Research AreaMechanism of ActionPotential Therapeutic Application
Enzyme Inactivation Covalent modification of active site residues or cofactors.Targeted therapy for diseases involving specific enzyme overactivity.
Microtubule Targeting Interference with microtubule dynamics (stabilization or destabilization).Cancer chemotherapy, anti-inflammatory agents.

Naphthalene-Based Push-Pull Molecules in Optoelectronic Applications

Naphthalene derivatives, including those structurally related to 8-aminonaphthalen-1-ol, are integral to the design of "push-pull" molecules for optoelectronic applications. These molecules are characterized by an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated system, such as the naphthalene ring. nih.govresearchgate.netresearchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable optical and electronic properties.

The amino group (-NH2) or a substituted amino group in derivatives of 8-aminonaphthalen-1-ol can act as a potent electron donor. When paired with a suitable electron-withdrawing group attached to the naphthalene core, these molecules can exhibit significant solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. nih.gov This property is valuable for developing sensors and probes.

In the realm of optoelectronics, naphthalene-based push-pull molecules are explored for their potential in:

Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of these molecules make them suitable as emitters in OLEDs, contributing to the development of efficient and color-pure displays.

Nonlinear Optics (NLO): The significant change in dipole moment upon excitation in push-pull systems can lead to large second-order NLO responses, which are crucial for applications in optical communications and data storage.

Fluorescent Probes: The sensitivity of their fluorescence to the local environment allows for their use in bio-imaging and sensing applications, for example, to probe the polarity of microenvironments within cells. nih.gov

The design and synthesis of novel naphthalene-based push-pull chromophores continue to be an active area of research, with efforts focused on enhancing their photophysical properties and stability for various technological applications. researchgate.net

Applications in Advanced Analytical Chemistry Methodologies

The unique chemical properties of 8-aminonaphthalen-1-ol hydrochloride and its derivatives make them valuable tools in various advanced analytical chemistry techniques. Their reactivity and spectroscopic characteristics are leveraged to enhance the sensitivity and selectivity of analytical methods.

Utilization as Reactive Reagents in Detection Methods

Derivatives of 8-aminonaphthalen-1-ol, particularly those with reactive functional groups, serve as effective reagents for the detection and quantification of various analytes. The amino group, for instance, can be derivatized to introduce a fluorescent or electroactive tag onto target molecules that lack such properties. This pre-column or in-situ derivatization significantly enhances the detectability of the analytes in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

For example, reagents that are intrinsically non-fluorescent but form highly fluorescent products upon reaction with primary amines are particularly useful. thermofisher.com This principle is widely applied in the analysis of amino acids, peptides, and proteins. The naphthalene moiety provides a rigid, aromatic scaffold that often contributes to high fluorescence quantum yields in the resulting derivatives.

Development of Chromatographic Supports and Affinity Adsorbents

The chemical structure of 8-aminonaphthalen-1-ol hydrochloride derivatives allows for their immobilization onto solid supports to create specialized chromatographic materials. By covalently attaching these molecules to silica or polymer beads, stationary phases with unique selectivity can be developed for HPLC and other chromatographic separation techniques.

Furthermore, these functionalized supports can be used as affinity adsorbents for the selective capture and purification of specific biomolecules. For instance, by modifying the naphthalene derivative with a ligand that has a high affinity for a particular protein, a highly selective purification matrix can be prepared. This approach is fundamental to affinity chromatography, a powerful technique for isolating proteins and other biomolecules from complex mixtures.

Derivatization Reagents in Electrophoretic Techniques (e.g., Fluorophore-Assisted Carbohydrate Electrophoresis, FACE)

One of the most significant applications of aminonaphthalene derivatives in analytical chemistry is as derivatization reagents in electrophoretic techniques, most notably in Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). nih.govresearchgate.netias.ac.inwikipedia.org FACE is a powerful method for the analysis of complex carbohydrate mixtures. wikipedia.orgmybiosource.com

In this technique, the reducing ends of carbohydrates are tagged with a charged fluorophore, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), a derivative of 8-aminonaphthalene. nih.govresearchgate.netias.ac.in This derivatization serves two primary purposes:

Introduction of a Fluorescent Label: The attached fluorophore allows for the highly sensitive detection of the separated carbohydrates using fluorescence imaging. nih.gov

Imparting a Uniform Charge-to-Mass Ratio: The highly charged nature of the derivatizing agent ensures that the electrophoretic mobility of the carbohydrate derivatives is primarily dependent on their size, allowing for high-resolution separation by polyacrylamide gel electrophoresis (PAGE). researchgate.netias.ac.in

FACE has been instrumental in the structural elucidation of N-linked oligosaccharides and in studying carbohydrate-protein interactions. nih.govias.ac.in The use of naphthalene-based derivatization reagents has significantly advanced the field of glycomics by providing a sensitive and reliable method for carbohydrate analysis.

Analytical TechniqueRole of 8-Aminonaphthalen-1-ol DerivativeAnalyte Class
HPLC Pre-column derivatization reagentAmino acids, peptides
Affinity Chromatography Ligand immobilized on a solid supportProteins, biomolecules
FACE Charged fluorescent tagging agentCarbohydrates, oligosaccharides

Future Directions and Emerging Research Avenues

Exploration of Untapped Synthetic Strategies

The classical synthesis of aminonaphthols often involves multi-step sequences such as nitration, reduction, and sulfonation, followed by alkali fusion. google.comgoogle.com While effective, these methods can present challenges in terms of regioselectivity and environmental impact. Future research is poised to explore more efficient and elegant synthetic routes.

Modern synthetic methodologies offer promising, yet largely untapped, strategies for the synthesis of 8-Aminonaphthalen-1-ol and its derivatives. kvmwai.edu.iniitm.ac.in A primary area of interest is the application of transition-metal-catalyzed C-H bond functionalization . nih.govresearchgate.netmdpi.com This powerful technique allows for the direct introduction of amino and hydroxyl groups onto the naphthalene (B1677914) core, potentially reducing the number of synthetic steps and improving atom economy. anr.fr For instance, developing catalytic systems for the regioselective C-H amination and hydroxylation at the C8 and C1 positions of a naphthalene precursor could provide a more direct pathway to the target molecule. nih.govanr.fr

Another promising avenue is the use of skeletal editing or atom transmutation reactions. Recent studies have demonstrated the conversion of isoquinolines into substituted naphthalenes by replacing the nitrogen atom with a carbon atom, offering an unconventional route to functionalized naphthalene scaffolds. nih.gov Adapting such strategies could provide novel disconnections for retrosynthetic analysis. Furthermore, multicomponent reactions, such as the Betti reaction, which condenses a naphthol, an aldehyde, and an amine, could be adapted to generate diverse libraries of related aminonaphthol structures in a single step. nih.govnih.gov

Synthetic StrategyPotential AdvantageKey Challenge
C-H Functionalization Increased atom economy, fewer stepsAchieving high regioselectivity for the 1,8-substitution pattern
Skeletal Editing Novel retrosynthetic pathwaysSubstrate scope and tolerance of existing functional groups
Multicomponent Reactions Rapid generation of molecular diversityControl over stereochemistry and product purification

Discovery of Novel Derivatization Pathways and Functional Group Introductions

The bifunctional nature of 8-Aminonaphthalen-1-ol hydrochloride, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it an ideal platform for chemical derivatization. Future research will focus on leveraging this reactivity to introduce a wide array of functional groups, thereby tuning its chemical and physical properties for specific applications.

Novel derivatization pathways can be explored for both functional moieties.

Amino Group Functionalization: The primary amine can be readily transformed into amides, sulfonamides, or carbamates through acylation reactions. It can also undergo diazotization, converting the amine into a diazonium salt. This intermediate is highly versatile and can be substituted by a vast range of functionalities (e.g., halogens, nitriles, azides), providing access to a broad spectrum of 8-substituted-1-naphthol derivatives.

Hydroxyl Group Functionalization: The phenolic hydroxyl group can be targeted through reactions like O-alkylation (e.g., Williamson ether synthesis) or esterification to form ethers and esters, respectively. These modifications can alter the compound's solubility, electronic properties, and hydrogen-bonding capabilities.

The strategic combination of these reactions will enable the synthesis of highly functionalized naphthalene derivatives. rsc.org For example, protecting one group while reacting the other, followed by deprotection and subsequent functionalization, allows for the systematic construction of complex molecules. These derivatives are precursors to a variety of valuable compounds, including azo dyes, pharmaceuticals, and agrochemicals. knowde.com

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating discovery. elixirpublishers.comfastercapital.com For 8-Aminonaphthalen-1-ol hydrochloride, advanced computational modeling, particularly using Density Functional Theory (DFT) , can provide profound insights into its structure, properties, and reactivity, thereby guiding experimental efforts. researchgate.net

Computational studies can be employed to:

Predict Molecular Properties: DFT calculations can accurately predict geometric parameters, electronic structures, and spectroscopic properties. bohrium.com Key metrics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, which are crucial for understanding the compound's potential in organic electronics. tandfonline.comalfa-chemistry.com

Elucidate Reaction Mechanisms: Modeling can be used to investigate the transition states and reaction pathways for synthetic and derivatization reactions. This is particularly valuable for understanding the regioselectivity observed in C-H functionalization reactions, helping to optimize catalyst and reaction conditions. nih.gov

Virtual Screening and Design: In silico methods can be used to design novel derivatives with desired properties. For example, computational tools can predict the binding affinity of derivatives to biological targets in drug discovery or forecast the electronic and optical properties of new materials for organic electronics. nih.govresearchgate.netresearchgate.net Studies on related aminobenzylnaphthols have successfully used in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to evaluate their drug-likeness. nih.govresearchgate.net

By simulating molecules and reactions before committing to resource-intensive lab work, researchers can prioritize high-potential candidates and design more efficient experimental workflows.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Reactivity & ElectronicsHOMO/LUMO energies, charge distribution, reaction barriers
Molecular Docking Chemical BiologyBinding affinity and mode to biological targets
ADMET Profiling Drug DiscoveryPharmacokinetic and toxicity parameters

Interdisciplinary Research Potentials in Chemical Biology and Materials Science

The unique structural and electronic features of the aminonaphthol core position it as a valuable building block for interdisciplinary research, bridging chemistry with biology and materials science.

In Chemical Biology: Naphthalene derivatives are well-known for their fluorescent properties, often exhibiting high quantum yields and photostability. nih.gov This makes them excellent candidates for the development of fluorescent probes and sensors. Derivatives of 8-Aminonaphthalen-1-ol could be designed to act as chemosensors that signal the presence of specific ions or biomolecules through changes in fluorescence. nih.gov Furthermore, aminonaphthol scaffolds have been incorporated into molecules exhibiting a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. nih.govresearchgate.netresearchgate.net Future work could focus on synthesizing and screening a library of 8-Aminonaphthalen-1-ol derivatives to identify new therapeutic leads.

In Materials Science: The rigid, planar, and π-conjugated naphthalene system is a foundational component in the field of organic electronics. gatech.edu Derivatives can be engineered for use as n-type or p-type semiconductors in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs) . alfa-chemistry.comrsc.orgresearchgate.net The amino and hydroxyl groups provide convenient handles for attaching solubilizing groups or for polymerization. Research into naphthalene-based polymers has shown their utility as porous materials for gas capture (e.g., CO₂) or as robust supports for catalysts used in chemical synthesis. mdpi.commdpi.comresearchgate.net The development of novel polymers incorporating the 8-Aminonaphthalen-1-ol unit could lead to new functional materials with tailored electronic, optical, or adsorptive properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Aminonaphthalen-1-ol hydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or reductive amination of nitro-naphthol precursors under acidic conditions. Optimize parameters like temperature (40–60°C), solvent (ethanol or methanol), and HCl concentration (1–2 M) to control yield and purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product formation using NMR (¹H and ¹³C) and FTIR spectroscopy to verify amine and hydroxyl functional groups .

Q. How can researchers characterize the purity and structural integrity of 8-Aminonaphthalen-1-ol hydrochloride?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>95%) and detect impurities .
  • Spectroscopy : Confirm structure via ¹H NMR (D2O, δ ~6.8–7.5 ppm for aromatic protons) and FTIR (N–H stretch at ~3200 cm⁻¹, O–H at ~3400 cm⁻¹) .
  • Elemental Analysis : Validate chloride content via titration or ion chromatography to ensure stoichiometric HCl incorporation .

Q. What protocols ensure the stability of 8-Aminonaphthalen-1-ol hydrochloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers. Degradation occurs above 25°C, leading to amine oxidation or HCl dissociation .
  • pH : Monitor aqueous solutions (pH 3–5) via UV-Vis spectroscopy; deviations cause precipitation or decomposition .
  • Documentation : Use LC-MS to identify degradation products (e.g., naphthoquinones) over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 8-Aminonaphthalen-1-ol hydrochloride across solvents?

  • Methodological Answer :

  • Solvent Screening : Use shake-flask method with HPLC quantification. Test polar aprotic solvents (DMSO, DMF) vs. aqueous buffers (pH 4–7). Note discrepancies arising from protonation states (amine vs. ammonium) .
  • Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to correlate solvent polarity with dissolution behavior. Address outliers by verifying experimental conditions (e.g., temperature control ±0.5°C) .

Q. What mechanistic insights guide the optimization of 8-Aminonaphthalen-1-ol hydrochloride’s reactivity in coupling reactions (e.g., amide bond formation)?

  • Methodological Answer :

  • Activation Strategies : Pre-activate the hydroxyl group using tosyl chloride or carbodiimides (EDC/HOBt) to enhance nucleophilicity. Monitor reaction via ¹H NMR for intermediate formation .
  • Kinetic Studies : Use stopped-flow UV-Vis to track coupling rates with amines/carboxylic acids. Adjust pH (6–8) to balance amine nucleophilicity and hydroxyl reactivity .

Q. How can computational modeling predict the interaction of 8-Aminonaphthalen-1-ol hydrochloride with biological targets (e.g., enzyme active sites)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize force fields (GAFF2) for chloride and hydroxyl interactions .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What advanced techniques identify and quantify trace impurities in 8-Aminonaphthalen-1-ol hydrochloride batches?

  • Methodological Answer :

  • LC-HRMS : Use Q-TOF mass spectrometry with electrospray ionization (ESI+) to detect impurities at <0.1% levels. Compare fragmentation patterns with reference standards .
  • NMR Relaxometry : Apply ¹³C T₁ relaxation measurements to distinguish stereoisomers or polymorphic forms .

Q. How should researchers address conflicting spectroscopic data (e.g., anomalous NMR shifts) in structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C vs. −40°C .
  • 2D Experiments : Perform NOESY or HSQC to resolve overlapping signals and assign aromatic proton environments unambiguously .

Methodological Best Practices

  • Safety Protocols : Follow SOPs for handling hydrochlorides: use PPE (gloves, goggles), work in fume hoods, and neutralize waste with 1 M NaOH before disposal .
  • Data Validation : Cross-verify analytical results (e.g., HPLC purity vs. elemental analysis) to mitigate instrumentation biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.